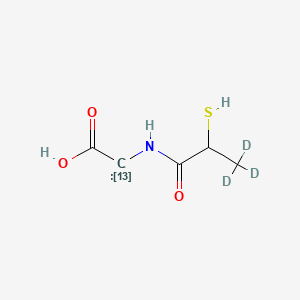

CID 168006174

Description

CID 168006174 is a compound registered in PubChem, a comprehensive database of chemical structures and properties. For instance, highlights compounds such as taurocholic acid (CID 6675) and 3-O-caffeoyl betulin (CID 10153267) as substrates or inhibitors in enzymatic studies, suggesting that this compound could share structural or functional similarities with these molecules .

Properties

Molecular Formula |

C5H7NO3S |

|---|---|

Molecular Weight |

165.19 g/mol |

InChI |

InChI=1S/C5H7NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,1H3,(H,6,9)(H,7,8)/i1D3,2+1 |

InChI Key |

WRURMDKYIQMLPJ-HZPPXAECSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)N[13C]C(=O)O)S |

Canonical SMILES |

CC(C(=O)N[C]C(=O)O)S |

Origin of Product |

United States |

Preparation Methods

Initial Reactants: The synthesis begins with specific reactants that undergo a series of chemical reactions.

Reaction Conditions: These reactions often require controlled environments, including specific temperatures, pressures, and the presence of catalysts.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

CID 168006174 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions: These reactions often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products: The products formed from these reactions depend on the specific reactants and conditions used, leading to a variety of derivatives and compounds.

Scientific Research Applications

CID 168006174 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific molecular targets.

Industry: this compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 168006174 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

While CID 168006174’s exact structure is undefined in the evidence, comparisons can be drawn to compounds with analogous PubChem entries. For example:

- Betulin (CID 72326) and betulinic acid (CID 64971): These triterpenoids exhibit anti-inflammatory and anticancer activities.

- DHEAS (CID 12594): A sulfated steroid hormone precursor. If this compound shares a steroidal backbone, its solubility and metabolic stability might differ significantly from non-steroidal compounds .

Physicochemical Properties

Hypothetical properties of this compound can be inferred from , which details solubility, log S values, and molecular weight for similar compounds. For instance:

Functional Comparisons

- Enzymatic Inhibition : identifies ginkgolic acid 17:1 (CID 5469634) and BSP (CID 5345) as enzyme inhibitors. If this compound acts similarly, its inhibitory potency (e.g., IC₅₀ values) and selectivity could be benchmarked against these compounds.

- Therapeutic Potential: discusses chemotherapy-induced diarrhea (CID) treated with traditional medicine. If this compound is a synthetic drug candidate, its efficacy (e.g., reduced incidence of side effects) might be compared to natural products like those derived from betulin .

Q & A

Q. What frameworks support longitudinal studies on this compound’s environmental impact?

- Methodological Answer :

- Implement lifecycle analysis (LCA) to assess biodegradation pathways.

- Monitor ecotoxicology via model organisms (e.g., Daphnia magna) under controlled conditions.

- Use geospatial mapping to track dispersion in simulated ecosystems .

Key Takeaways

- Basic Research : Focus on structured frameworks (PICOT, FINER) and reproducibility.

- Advanced Research : Prioritize interdisciplinary validation and robust statistical analysis.

- Ethical Standards : Ensure transparency in data reporting and adherence to COPE guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.